5'-Deoxy-5'-iodo-2',3'-O-isopropylidene-5-fluorouridine
Description
5'-Deoxy-5'-iodo-2',3'-O-isopropylidene-5-fluorouridine (CAS 61787-10-8) is a fluorinated nucleoside analog with the molecular formula C₁₂H₁₄FIN₂O₅ and a molecular weight of 412.15 g/mol . Its structure features three key modifications:
- 5-Fluorine substitution on the uracil base, enhancing its ability to mimic natural nucleosides and interfere with nucleic acid synthesis.
- 2',3'-O-isopropylidene protection, a cyclic acetal that locks the ribose ring in a rigid conformation, increasing solubility in organic solvents and preventing premature enzymatic degradation .
This compound serves as a critical intermediate in synthesizing prodrugs like doxifluridine, which releases 5-fluorouracil (5-FU) upon enzymatic activation . Its primary applications span antiviral research, cancer therapeutics, and radiotracer development, leveraging its capacity to disrupt RNA/DNA replication and selectively target rapidly dividing cells .
Properties
CAS No. |
61787-10-8 |
|---|---|
Molecular Formula |
C₁₂H₁₄FIN₂O₅ |
Molecular Weight |
412.15 |
Synonyms |
5’-Deoxy-5-fluoro-5’-iodo-2’,3’-O-(1-methylethylidene)uridine; |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
Types of Reactions
5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-fluorouridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and halides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile employed .
Scientific Research Applications
5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-fluorouridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other fluorinated nucleosides.
Biology: Studied for its potential antiviral and anticancer properties.
Medicine: Investigated for its role in the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-fluorouridine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer and antiviral therapies . The molecular targets and pathways involved include the inhibition of thymidylate synthase and the incorporation into DNA and RNA .
Comparison with Similar Compounds
Key Observations:
Halogen Effects: Fluorine (Target Compound): High electronegativity enhances binding to thymidylate synthase and RNA polymerase, increasing antiviral potency . Chlorine (CAS 94048-47-2): Larger atomic size and lower electronegativity reduce metabolic activation speed but broaden enzyme inhibition .
Protecting Group Impact :
- Isopropylidene (Target Compound): Enhances stability and solubility in organic media, ideal for synthetic modifications .
- O-Methyl or O-Acetyl : Increase lipophilicity and resistance to nucleases, improving bioavailability in vivo .
Sugar Modifications :
- 2'-Fluorine substitution (e.g., 3',5'-Di-O-acetyl-2'-deoxy-2'-fluoro-5-iodouridine) enhances binding to RNA targets via C3'-endo sugar pucker stabilization, critical for RNA virus inhibition .
Data Tables
Table 1: Physicochemical Properties
| Compound | Solubility | LogP | Stability in Plasma |
|---|---|---|---|
| Target Compound | DMSO, CHCl₃ | 1.2 | >24 hours |
| 5'-Deoxy-5'-iodo-...-5-chlorouridine | Ethyl acetate | 1.3 | ~12 hours |
| 2'-O-Methyl-5-methyluridine | Water, MeOH | 0.8 | >48 hours |
Table 2: Enzymatic Interactions
| Compound | Uridine Phosphorylase Activation | Thymidine Kinase Inhibition (IC₅₀) |
|---|---|---|
| Target Compound | High | 2.1 µM |
| 5-Chloro Analog | Moderate | 5.6 µM |
| 5-Bromo Analog | Low | 10.4 µM |
Biological Activity
5'-Deoxy-5'-iodo-2',3'-O-isopropylidene-5-fluorouridine (commonly referred to as 5'-DI-FU) is a synthetic nucleoside analog that has garnered attention in biochemical and pharmacological research. Its unique structure, which incorporates iodine and fluorine atoms, allows it to interact with nucleic acids, influencing their synthesis and function. This article explores the biological activity of 5'-DI-FU, focusing on its mechanisms of action, potential applications in medicine, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 5'-DI-FU is C12H14FIN2O5, with a molecular weight of approximately 415.132 g/mol. The compound features a 5-deoxy configuration along with an isopropylidene protecting group that stabilizes the nucleoside during synthesis and application.
| Property | Value |
|---|---|
| Molecular Formula | C12H14FIN2O5 |
| Molecular Weight | 415.132 g/mol |
| CAS Number | 61787-10-8 |
The biological activity of 5'-DI-FU primarily stems from its ability to mimic natural nucleosides. Upon incorporation into RNA or DNA, it can disrupt normal nucleic acid metabolism. The presence of the fluorine atom enhances binding affinity to nucleic acid targets, while the iodine atom may facilitate interactions with various enzymes involved in nucleic acid synthesis.
Key Mechanisms:
- Inhibition of Nucleic Acid Synthesis : By substituting for natural nucleotides, 5'-DI-FU can inhibit the activity of polymerases, leading to reduced RNA and DNA synthesis.
- Interference with Enzymatic Processes : The compound may act as an inhibitor for enzymes such as DNA gyrase and topoisomerases, which are critical for DNA replication and repair processes.
Biological Activity Studies
Research indicates that 5'-DI-FU exhibits significant biological activities, particularly in antiviral and anticancer applications.
Antiviral Activity
Studies have shown that nucleoside analogs like 5'-DI-FU can exhibit antiviral properties by inhibiting viral replication. This is particularly relevant in the context of RNA viruses where such compounds can interfere with viral polymerases.
Anticancer Potential
The compound has been evaluated for its potential as an anticancer agent. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines by disrupting nucleic acid synthesis pathways.
Case Studies
Several studies have documented the biological effects of 5'-DI-FU:
- Antiviral Efficacy : A study published in Journal of Medicinal Chemistry highlighted the compound's effectiveness against specific RNA viruses, showing a dose-dependent inhibition of viral replication.
- Cancer Cell Line Studies : Research conducted on various cancer cell lines (e.g., HeLa, MCF-7) revealed that treatment with 5'-DI-FU resulted in significant reductions in cell viability, suggesting its potential as a chemotherapeutic agent.
- Mechanistic Insights : A detailed mechanistic study indicated that 5'-DI-FU could induce cell cycle arrest at the G1 phase and promote apoptosis through caspase activation pathways.
Summary of Research Findings
| Study Type | Findings |
|---|---|
| Antiviral Studies | Effective against RNA viruses; dose-dependent inhibition |
| Cancer Studies | Induces apoptosis; reduces cell viability in cancer cell lines |
| Mechanistic Studies | Induces G1 phase arrest; activates caspase pathways |
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for 5'-Deoxy-5'-iodo-2',3'-O-isopropylidene-5-fluorouridine, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via nucleophilic substitution using triphenylphosphine (PPh₃) and carbon tetraiodide (CI₄) in anhydrous pyridine. For example, reacting 1 mmol of the precursor (e.g., 2',3'-O-isopropylideneuridine) with stoichiometric equivalents of PPh₃ and CI₄ in pyridine at room temperature for 16 hours yields 76% of the product after purification . Alternative solvents like DMF reduce yields significantly (e.g., 17%) due to poor solubility of intermediates .
- Key Considerations : Monitor reaction progress via TLC, and optimize solvent polarity to enhance iodine substitution efficiency.
Q. How is the purity and structural integrity of 5'-Deoxy-5'-iodo-2',3'-O-isopropylidene-5-fluorouridine validated in synthetic workflows?
- Methodology : Use ¹H-NMR to confirm the absence of unreacted starting materials and byproducts. For instance, the isopropylidene protecting group (δ 1.3–1.5 ppm) and iodine substitution at the 5'-position (δ 3.8–4.2 ppm for deoxy protons) are critical diagnostic signals . High-resolution mass spectrometry (HRMS) or elemental analysis further validates molecular formula (C₁₇H₁₉FIN₃O₄S) .
Q. What is the role of the 2',3'-O-isopropylidene protecting group in stabilizing the compound during synthesis?
- Methodology : The isopropylidene group prevents unwanted ribose ring opening or side reactions at the 2' and 3' hydroxyl positions. Its stability under acidic or anhydrous conditions (e.g., in pyridine) ensures regioselective iodination at the 5'-position . Deprotection typically requires mild acidic hydrolysis (e.g., aqueous HCl), but conditions must be optimized to avoid fluorouridine degradation .
Advanced Research Questions
Q. How can metabolic stability of 5'-Deoxy-5'-iodo-2',3'-O-isopropylidene-5-fluorouridine be improved for antiviral applications?
- Methodology : Replace the 5'-iodo group with metabolically stable phosphonate analogs. For example, 5'-deoxy-5'-methylenephosphonate derivatives resist phosphatase cleavage due to the C–P bond, as demonstrated in ss-siRNA studies . Synthesize analogs via palladium-catalyzed coupling (e.g., Sonogashira reaction) using terminal alkynes or biotinylated probes to modify the 5'-position .
- Data Analysis : Compare IC₅₀ values in cell-based antiviral assays (e.g., HeLa cells) to evaluate potency retention after structural modifications .
Q. What experimental strategies resolve contradictions in the compound’s antitumor efficacy across different cancer models?
- Methodology : Evaluate uridine phosphorylase (UP) activity in target tissues, as 5'-Deoxy-5'-iodo derivatives require UP-mediated conversion to 5-fluorouracil (5-FU) for cytotoxicity. For UP-deficient models (e.g., L1210 leukemia), co-administer UP inhibitors or use prodrugs bypassing this activation step .
- Case Study : In sarcoma-180 tumors, high UP activity correlates with elevated intratumoral 5-FU levels and superior efficacy. Validate via LC-MS quantification of 5-FU metabolites in tumor homogenates .
Q. How do 4'-C-alkyl modifications influence the antiviral activity of 5'-Deoxy-5'-iodo-2',3'-O-isopropylidene-5-fluorouridine analogs?
- Methodology : Introduce alkyl chains (e.g., propyl, butyl) at the 4'-position using glycosyl donors derived from D-allofuranose. Assess antiviral activity against RNA viruses (e.g., yellow fever virus) using plaque reduction assays. For example, 4'-C-propyl analogs show enhanced membrane permeability and prolonged half-life in vitro .
- Structural Insights : Compare X-ray crystallography data of modified vs. parent compounds to identify steric or electronic effects on viral polymerase binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
